4-[Bis(cyanomethyl)carbamoyl]phenyl acetate
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Overview
Description
4-[Bis(cyanomethyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl ring substituted with a bis(cyanomethyl)carbamoyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(cyanomethyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with cyanomethyl isocyanide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the intermediate 4-aminophenyl acetate, followed by its reaction with cyanomethyl isocyanide. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(cyanomethyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[Bis(cyanomethyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[Bis(cyanomethyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The bis(cyanomethyl)carbamoyl group can interact with enzymes or receptors, modulating their activity. The acetate group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(cyanomethyl)carbamoyl]phenyl boronic acid
- 4-[Bis(cyanomethyl)carbamoyl]phenyl methyl ester
- 4-[Bis(cyanomethyl)carbamoyl]phenyl ethyl ester
Uniqueness
4-[Bis(cyanomethyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
[4-[bis(cyanomethyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H11N3O3/c1-10(17)19-12-4-2-11(3-5-12)13(18)16(8-6-14)9-7-15/h2-5H,8-9H2,1H3 |
InChI Key |
PSKHAGIPWDLDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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